5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a hydroxyphenyl carbonyl group attached at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . Another approach involves the use of amorphous carbon-supported sulfonic acid as a catalyst, which provides the desired product with moderate to good yields under room temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted pyrazolopyridines, which can have enhanced biological activities and improved pharmacokinetic properties.
Scientific Research Applications
5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents at various positions.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring and are known for their potent kinase inhibitory activities.
Uniqueness
5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to the presence of the hydroxyphenyl carbonyl group, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties. This makes it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C13H9N3O3 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
5-(2-hydroxybenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C13H9N3O3/c17-10-4-2-1-3-8(10)11(18)7-5-9-12(14-6-7)15-16-13(9)19/h1-6,17H,(H2,14,15,16,19) |
InChI Key |
DWSGANAZDKXCMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(NNC3=O)N=C2)O |
Origin of Product |
United States |
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